molecular formula C9H11NO B052151 (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol CAS No. 126456-43-7

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Cat. No. B052151
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol often involves asymmetric synthesis methods. A notable method includes organocatalytic anti-Mannich and syn-aldol reactions, which are efficient in producing enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols (Ramasastry et al., 2007). Another approach involves proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes (Jha et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is generally determined using spectroscopic methods like NMR (Nuclear Magnetic Resonance). These techniques help in confirming the configuration and conformation of the synthesized compounds. For instance, studies on compounds with similar structures to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol have utilized high-field 1H-NMR spectra for structure confirmation (Mori & Matsuda, 1992).

Chemical Reactions and Properties

The chemical reactions and properties of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can be explored through studies on similar amino alcohol compounds. These studies often involve exploring reactions like carbonylative conditions in the presence of PdI2-KI catalytic system (Gabriele et al., 2008), and oxime formation and diastereoselective hydrogenation (Kajiro et al., 1999).

Scientific Research Applications

  • DNA Binding Activity : Chiral Schiff Bases derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol demonstrate significant DNA binding activity. This is influenced by the structure of the Schiff bases and their remote substituents (Bora et al., 2021).

  • Chiral Solvating Agents : Thiourea derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are used as chiral solvating agents for enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy (Recchimurzo et al., 2020).

  • Synthesis of Biologically Active Compounds : Various stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are key intermediates in the synthesis of biologically active compounds, have been synthesized and studied (Prysiazhnuk et al., 2021).

  • Dopamine Receptors Ligands : Derivatives of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which include the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol structure, have been evaluated as ligands for dopamine D1 and D2 receptors (Claudi et al., 1996).

  • Asymmetric Reduction : The compound has been used in asymmetric reductions, vital for producing orally active HIV-1 protease inhibitors and as chiral ligands or auxiliaries for various asymmetric transformations (Cho & Choi, 2002).

  • [2,3]-Wittig Rearrangement : It has been used as a chiral auxiliary in the diastereoselective [2,3]-Wittig rearrangement of α-allyloxy-amide enolates, leading to the production of optically active α-hydroxy acids and functionalized amino acid derivatives (Kress et al., 1997).

  • Pharmaceutical Polymorphism : Studied in the context of pharmaceutical polymorphism, where different polymorphic forms of compounds containing the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol moiety present challenges in analytical and physical characterization (Vogt et al., 2013).

  • Antioxidants and Enzyme Inhibitors : Certain urea/thiourea derivatives of 2,3-dihydro-1H-inden-1-amine, structurally related to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, have been synthesized and evaluated as potent antioxidants and enzyme inhibitors (Reddy et al., 2019).

  • Anti-inflammatory Agents : Diastereoisomers of a compound containing the (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol framework have been synthesized and show significant anti-inflammatory activity, representing a potential new class of anti-inflammatory agents (Sheridan et al., 2009).

  • Synthesis of Chiral Compounds : The compound has been used in the synthesis of enantiopure chiral compounds, which are valuable in various fields of chemistry and pharmacology (Velho & Martins, 2020).

  • Enantioseparation of Amino Acids : The compound is utilized in the enantioseparation of racemic proteinogenic amino acids (Péter et al., 2000).

  • Ligand for Chiral Compounds of Metals : Used as a ligand for the synthesis of chiral, intramolecularly stabilized compounds of aluminum, gallium, and indium (Schumann et al., 2004).

properties

IUPAC Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155191, DTXSID601335000
Record name (1S,2R)-(-)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

CAS RN

126456-43-7, 7480-35-5
Record name (1S,2R)-(-)-1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126456-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7480-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-indanol, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126456437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-(-)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-2-INDANOL, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU3GK925A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
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Citations

For This Compound
35
Citations
SK Maiti, A Bora, P Barman, AK Chandra… - Journal of …, 2020 - Taylor & Francis
Binuclear Ni(II) chelating complex with chiral Schiff base 1-((E)-(((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)imino)methyl)naphthalene-2-ol [Ni 2 L 2 ] has been synthesized. The …
Number of citations: 7 www.tandfonline.com
A Recchimurzo, C Micheletti… - The Journal of …, 2020 - ACS Publications
Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, (1R,2R)-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, and (R)-1-phenylethanamine …
Number of citations: 13 pubs.acs.org
XQ Chu, D Ge, ML Wang, W Rao… - … Synthesis & Catalysis, 2019 - Wiley Online Library
The unique advantages conferred by incorporation of all‐substituted carbon stereocenters in organic molecules have gained widespread recognition. In this work, we describe a three‐…
Number of citations: 20 onlinelibrary.wiley.com
AN Dinh, SM Maddox, SD Vaidya… - The Journal of …, 2020 - ACS Publications
We report a highly efficient ortho-selective electrophilic chlorination of phenols utilizing a Lewis basic selenoether catalyst. The selenoether catalyst resulted in comparable selectivities …
Number of citations: 16 pubs.acs.org
M Kumar, RI Kureshy, D Ghosh, NH Khan… - …, 2013 - Wiley Online Library
New chiral ligands, (S,R,S)‐1, (S,S,S)‐1, (S,S,R)‐1, (S,R,R)‐1, (R,R,R)‐1, (R,R,S)‐1, (R,S,S)‐1, (R,S,R)‐1, (S,R,S)‐2, (S,S)‐3 and (R,S)‐4 with diverse stereogenic centers arising from …
EM Schön, E Marqués‐López… - … A European Journal, 2014 - Wiley Online Library
We describe the self‐assembly properties of chiral N,N′‐disubstituted urea‐based organocatalyst 1 that leads to the formation of hierarchical supramolecular gels in organic solvents …
C Gardelli, H Wada, A Ray, M Caffrey… - Journal of Medicinal …, 2018 - ACS Publications
Cachexia and muscle wasting are very common among patients suffering from cancer, chronic obstructive pulmonary disease, and other chronic diseases. Ghrelin stimulates growth …
Number of citations: 16 pubs.acs.org
EJ Hennessy, A Adam, BM Aquila… - Journal of medicinal …, 2013 - ACS Publications
A series of dimeric compounds based on the AVPI motif of Smac were designed and prepared as antagonists of the inhibitor of apoptosis proteins (IAPs). Optimization of cellular potency…
Number of citations: 87 pubs.acs.org
EJ Hennessy, A Adam, BM Aquila, LM Castriotta… - canagliflozininhibitor.com
■ INTRODUCTION The process of programmed cell death, known as apoptosis, plays a critical role in the maintenance of homeostasis and in regulating the amount of cells in higher …
Number of citations: 0 canagliflozininhibitor.com
H Wu, Q Wang, J Zhu - Angewandte Chemie International …, 2020 - Wiley Online Library
We report the first examples of catalytic enantioselective benzilic ester rearrangement reaction. In the presence of a catalytic amount of Cu(OTf) 2 and a chiral box ligand under mild …
Number of citations: 16 onlinelibrary.wiley.com

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